(R)-(-)-2-Amino-2-methylbutanedioic acid (R)-(-)-2-Amino-2-methylbutanedioic acid
Brand Name: Vulcanchem
CAS No.: 14603-76-0
VCID: VC21551279
InChI: InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1
SMILES: CC(CC(=O)O)(C(=O)O)N
Molecular Formula: C5H8NO4-
Molecular Weight: 146.12 g/mol

(R)-(-)-2-Amino-2-methylbutanedioic acid

CAS No.: 14603-76-0

Cat. No.: VC21551279

Molecular Formula: C5H8NO4-

Molecular Weight: 146.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-2-Amino-2-methylbutanedioic acid - 14603-76-0

Specification

CAS No. 14603-76-0
Molecular Formula C5H8NO4-
Molecular Weight 146.12 g/mol
IUPAC Name (2R)-2-azaniumyl-2-methylbutanedioate
Standard InChI InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1
Standard InChI Key CWAYDJFPMMUKOI-RXMQYKEDSA-M
Isomeric SMILES C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+]
SMILES CC(CC(=O)O)(C(=O)O)N
Canonical SMILES CC(CC(=O)[O-])(C(=O)[O-])[NH3+]

Introduction

(R)-(-)-2-Amino-2-methylbutanedioic acid, also known as (R)-(-)-α-Methyl-D-aspartic acid, is a chiral amino acid derivative with significant biological and chemical importance. This compound is an enantiomer, meaning it has a non-superimposable mirror image, and its specific spatial configuration imparts unique properties that are critical in various scientific and industrial applications.

Enzymatic Synthesis

Using biocatalysis, specific enzymes catalyze the production of the desired enantiomer with high purity and efficiency. This method is environmentally friendly and cost-effective.

Chemical Synthesis

Traditional organic synthesis involves:

  • Resolution of racemic mixtures using chiral reagents to form diastereomeric salts.

  • Separation based on differing physical properties such as solubility or melting point.

Industrial Production

Industrial-scale methods favor enzymatic synthesis due to its specificity and scalability.

Chemical Reactions

(R)-(-)-2-Amino-2-methylbutanedioic acid undergoes various reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino groups into oxo groupsPotassium permanganate, H₂O₂
ReductionReduces carboxylic acids to alcoholsSodium borohydride, LiAlH₄
SubstitutionReplaces the amino group with functional groupsAlkyl halides, acyl chlorides

These reactions yield products such as keto acids, alcohols, or substituted derivatives depending on conditions.

Interaction with NMDA Receptors

(R)-(-)-2-Amino-2-methylbutanedioic acid acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, modulating calcium influx into neurons. This mechanism is essential for:

  • Synaptic plasticity

  • Memory formation

  • Neurotransmitter release

Neuroprotective Effects

Studies indicate that this compound may protect neurons from oxidative stress and degeneration, making it a candidate for treating neurodegenerative diseases.

Cognitive Enhancement

Its role in glutamatergic signaling pathways suggests potential therapeutic applications in cognitive disorders such as Alzheimer's disease.

Medicine

The compound is being explored for its potential in pharmaceuticals targeting neurological conditions such as:

  • Alzheimer's disease

  • Parkinson's disease

  • Cognitive impairments

Research

As a chiral building block, it is used in:

  • Organic synthesis of complex molecules

  • Proteomics research

Industry

It finds applications in the production of fine chemicals and pharmaceuticals due to its enantioselectivity.

Comparison with Similar Compounds

CompoundKey Difference
(S)-(+)-2-Amino-2-methylbutanedioic acidOpposite chirality; distinct biological activity
2-Amino-3-methylbutanoic acidStructural isomer with different spatial arrangement

The unique chirality of (R)-(-)-2-Amino-2-methylbutanedioic acid makes it valuable for specific applications requiring enantioselectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator